molecular formula C10H7BrN2 B8733870 6-Bromo-1,4-dihydroindeno[1,2-c]pyrazole CAS No. 760989-09-1

6-Bromo-1,4-dihydroindeno[1,2-c]pyrazole

Cat. No. B8733870
CAS RN: 760989-09-1
M. Wt: 235.08 g/mol
InChI Key: YZQUGDNNFDVLER-UHFFFAOYSA-N
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Description

6-Bromo-1,4-dihydroindeno[1,2-c]pyrazole is a useful research compound. Its molecular formula is C10H7BrN2 and its molecular weight is 235.08 g/mol. The purity is usually 95%.
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properties

CAS RN

760989-09-1

Molecular Formula

C10H7BrN2

Molecular Weight

235.08 g/mol

IUPAC Name

6-bromo-1,4-dihydroindeno[1,2-c]pyrazole

InChI

InChI=1S/C10H7BrN2/c11-8-1-2-9-6(4-8)3-7-5-12-13-10(7)9/h1-2,4-5H,3H2,(H,12,13)

InChI Key

YZQUGDNNFDVLER-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C3=C1C=NN3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of a 60% suspension of sodium hydride in mineral oil (6.83 g, 284.8 mmol) and ethylformate (24.2 mL, 284.8 mmol) in benzene (100 mL) at about 0° C. was added a solution of 5-bromo-1-indanone (30.0 g, 142.4 mmol) in benzene (100 mL) over about 90 minutes. The reaction was then stirred for about 17 hours while being allowed to warm to room temperature. The formed precipitate was collected by filtration and was dissolved in ethanol (600 mL). To this solution was added hydrazine monohydrate (17 mL, 350.5 mmol) and acetic acid (19.2 mL, 335.4 mmol) and the reaction mixture was heated under reflux for about 3 hours. The mixture was cooled, concentrated under vacuum and the precipitate was collected by filtration and was dried under high vacuum to provide the desired product. MS (DCI-NH3): m/z 235, 237 (M+H)+.
[Compound]
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suspension
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0 (± 1) mol
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reactant
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[Compound]
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oil
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6.83 g
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24.2 mL
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reactant
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100 mL
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30 g
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100 mL
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solvent
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17 mL
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reactant
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19.2 mL
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reactant
Reaction Step Three

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